

# The Solubility Profile of 7-Azaindole: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 7-Azaindazole

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An in-depth examination of the solubility of 7-azaindole in various organic and aqueous solvent systems, providing critical data and methodologies for its application in pharmaceutical and chemical research.

7-Azaindole, a heterocyclic aromatic compound and a bioisostere of indole, is a privileged scaffold in medicinal chemistry. Its derivatives have shown significant potential in the development of various therapeutic agents, including protein kinase inhibitors.<sup>[1][2]</sup>

Understanding the solubility of 7-azaindole is paramount for its effective use in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of its solubility in a range of common organic and aqueous solvents, presents detailed experimental protocols for solubility determination, and offers a visual workflow for solubility assessment.

## Quantitative Solubility Data

The solubility of 7-azaindole is influenced by the solvent's polarity, hydrogen bonding capabilities, and temperature. The following tables summarize the mole fraction solubility ( $x_1$ ) of 7-azaindole in various pure organic solvents at different temperatures.

Table 1: Mole Fraction Solubility ( $x_1$ ) of 7-Azaindole in Pure Organic Solvents<sup>[3]</sup>

Temp eratur e (K)	Tetra hydro furan (THF)	Aceto ne	Metha nol	Isopr opan ol	Ethyl Aceta te (EA)	Ethan ol	Aceto nitrile	n- Propa nol	n- Hexa ne
278.15	0.2089	0.1458	0.1067	0.0763	0.0769	0.0632	0.0456	0.0621	0.0008
283.15	0.2354	0.1653	0.1215	0.0869	0.0878	0.0724	0.0521	0.0711	0.0010
288.15	0.2646	0.1871	0.1379	0.0988	0.1001	0.0827	0.0595	0.0812	0.0012
293.15	0.2968	0.2114	0.1563	0.1121	0.1141	0.0942	0.0679	0.0926	0.0015
298.15	0.3323	0.2385	0.1768	0.1272	0.1299	0.1071	0.0774	0.1054	0.0018
303.15	0.3715	0.2687	0.1996	0.1441	0.1478	0.1216	0.0881	0.1198	0.0022
308.15	0.4147	0.3024	0.2250	0.1631	0.1679	0.1378	0.1001	0.1359	0.0027
313.15	0.4623	0.3399	0.2533	0.1844	0.1906	0.1559	0.1136	0.1539	0.0033
318.15	0.5147	0.3817	0.2848	0.2082	0.2161	0.1762	0.1287	0.1741	0.0040
323.15	0.5724	0.4281	0.3199	0.2348	0.2448	0.1989	0.1456	0.1967	0.0049

Data sourced from the Journal of Chemical & Engineering Data, 2020.[3]

The solubility of 7-azaindole in these solvents generally increases with temperature. The order of solubility at temperatures below 298.15 K is: THF > acetone > methanol > isopropanol ≥ EA > ethanol > acetonitrile > n-hexane.[3] As the temperature rises, this order can slightly change.[3]

Qualitative solubility information from various sources indicates that 7-azaindole is also soluble in chloroform and DMSO.[4][5]

## Aqueous Solubility

7-Azaindole is generally described as being sparingly or slightly soluble in water.[6][7][8] The introduction of the 7-azaindole nucleus in place of an indole moiety in drug candidates has been explored as a strategy to enhance aqueous solubility, although the resulting solubility may still be considered poor.[9][10][11]

## Experimental Protocols

The quantitative data presented in this guide was primarily obtained using the gravimetric method.<sup>[3]</sup> This is a standard and reliable technique for determining the equilibrium solubility of a solid in a liquid.

### Gravimetric Method for Solubility Determination

**Objective:** To determine the equilibrium solubility of 7-azaindole in a given solvent at a specific temperature.

**Materials:**

- 7-Azaindole (high purity)
- Solvent of interest
- Thermostatic shaker or water bath
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Drying oven

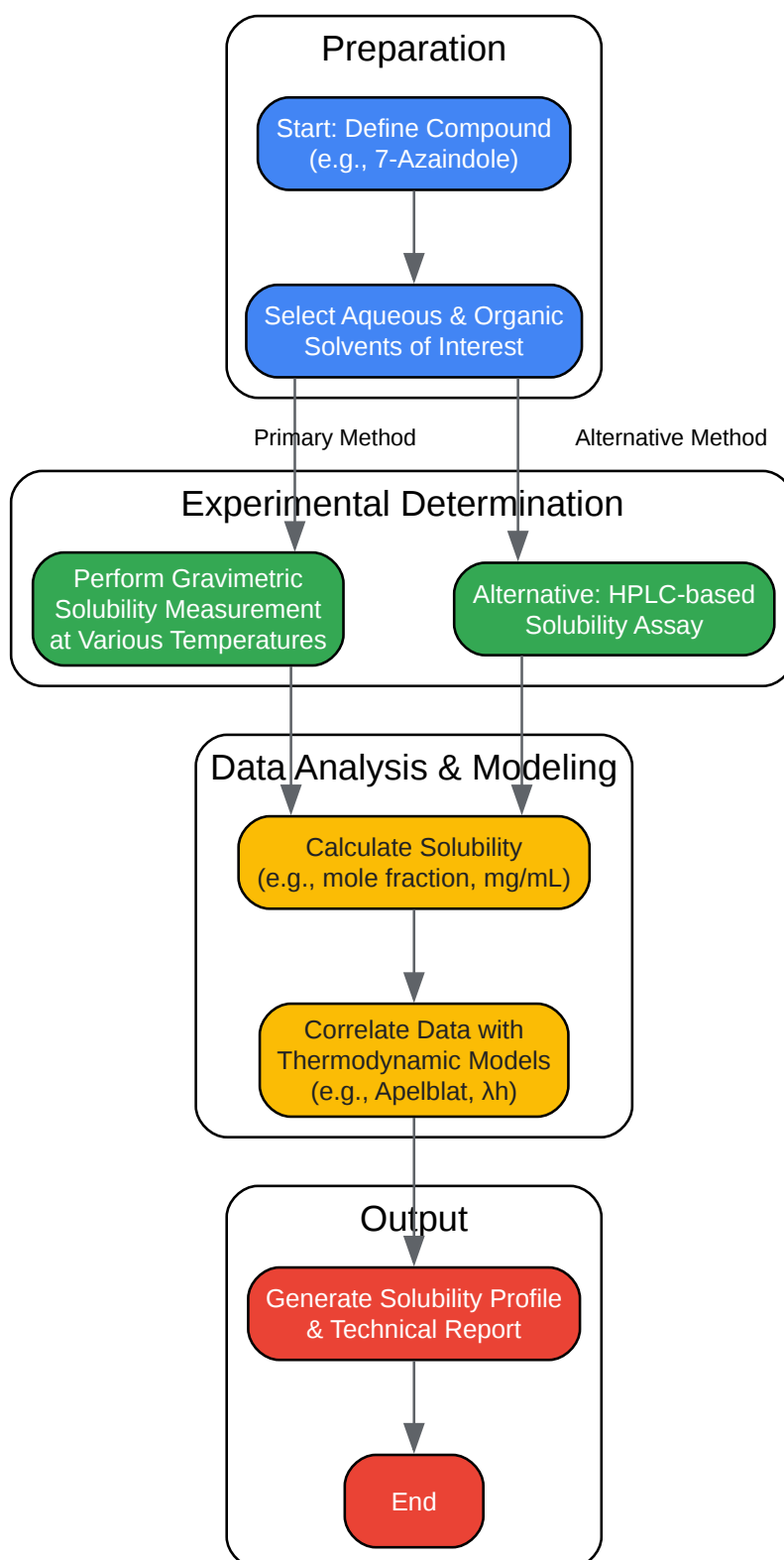
**Procedure:**

- **Sample Preparation:** An excess amount of 7-azaindole is added to a known mass of the solvent in a sealed vessel.
- **Equilibration:** The vessel is placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** Once equilibrium is achieved, the agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to settle.

- **Sampling and Filtration:** A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature. The sample is immediately filtered through a membrane filter (e.g., 0.45  $\mu\text{m}$ ) to remove any undissolved solid particles.
- **Mass Determination:** A known mass of the filtered saturated solution is transferred to a pre-weighed container.
- **Solvent Evaporation:** The solvent is evaporated from the container, typically in a drying oven at a temperature below the melting point of 7-azaindole, until a constant weight is achieved.
- **Calculation:** The mass of the dissolved 7-azaindole is determined by subtracting the tare weight of the container from the final weight. The solubility is then calculated as a mole fraction or in other desired units (e.g., g/100g of solvent).

## Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like 7-azaindole.



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**Caption:** A logical workflow for the experimental determination and analysis of compound solubility.

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